1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone

Description

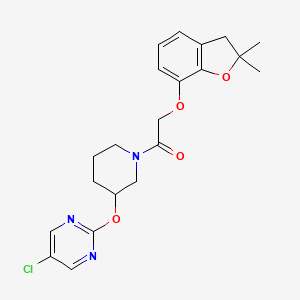

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone is a synthetic small molecule characterized by a central ethanone bridge linking two distinct heterocyclic moieties:

- Piperidine subunit: Functionalized with a 5-chloropyrimidin-2-yloxy group at the 3-position.

- Dihydrobenzofuran subunit: The 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy group contributes steric hindrance and metabolic stability.

Properties

IUPAC Name |

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O4/c1-21(2)9-14-5-3-7-17(19(14)29-21)27-13-18(26)25-8-4-6-16(12-25)28-20-23-10-15(22)11-24-20/h3,5,7,10-11,16H,4,6,8-9,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIHNBHTAKFVSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCCC(C3)OC4=NC=C(C=N4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups including a chloropyrimidine moiety, a piperidine ring, and a benzofuran derivative. The structural complexity suggests potential interactions with various biological targets.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies on related dihydrobenzofuran lignans have shown promising results against various cancer cell lines, particularly breast cancer. The average GI(50) value for effective compounds was reported to be as low as 0.3 µM, indicating potent activity against tumor cells .

The mechanism of action for this compound likely involves modulation of key enzymes and receptors involved in cellular signaling pathways. For instance, it may inhibit enzymes linked to inflammatory responses or cancer progression. The presence of the chloropyrimidine group suggests potential interactions with nucleophilic sites in proteins or enzymes, leading to altered biological activity .

Case Studies

- In Vitro Studies : In vitro evaluations of similar compounds have demonstrated their ability to inhibit tubulin polymerization at micromolar concentrations. This suggests that the compound may exhibit antimitotic properties by interfering with microtubule dynamics during cell division .

- Cell Line Sensitivity : A screening panel involving 60 human tumor cell lines has revealed differential sensitivity to compounds structurally related to the target compound. Leukemia and breast cancer cell lines were notably more sensitive, which could guide future therapeutic applications .

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions starting from 5-chloropyrimidine and piperidine derivatives. The reaction conditions are optimized to ensure high yield and purity. Key steps include:

- Formation of the chloropyrimidine-piperidine intermediate.

- Reaction with benzofuran derivatives under controlled conditions.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Thiophene moiety | Moderate anti-inflammatory |

| Compound B | Simple phenol group | Low cytotoxicity |

| Target Compound | Chloropyrimidine & Benzofuran | High anticancer potential |

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

Key Comparative Insights

Core Structure and Pharmacokinetics

- However, the target’s dihydrobenzofuran subunit offers superior metabolic stability compared to ’s indoline due to steric protection from dimethyl groups .

- Pyrido-pyrimidinone vs. Ethanone: ’s fused-ring core lacks the ethanone bridge but shares piperazine/piperidine motifs. Piperazine’s higher basicity may reduce blood-brain barrier penetration compared to the target’s piperidine .

Substituent Effects

- Halogen vs. Trifluoromethyl : The target’s 5-chloropyrimidinyloxy group engages in halogen bonding, which may enhance binding affinity relative to ’s trifluoromethylpyridyl group, which relies on electron-withdrawing effects .

- Dihydrobenzofuran vs. Benzodioxol : The dihydrobenzofuran’s dimethyl groups (target) confer greater oxidative resistance than benzodioxol (), a common metabolic liability .

Research Findings and Implications

- Metabolic Stability : The target’s dihydrobenzofuran and piperidine subunits synergistically reduce CYP450-mediated oxidation, a limitation in ’s benzodioxol-containing analogs .

- Target Affinity: Chloropyrimidine’s halogen bonding may outperform ’s chlorophenyl in kinase inhibition, though YKL-05-099’s dihydropyrimido-pyrimidinone core offers distinct binding pocket compatibility .

- Blood-Brain Barrier Penetration : Piperidine’s lower basicity (vs. piperazine in ) suggests enhanced CNS bioavailability, critical for neurotherapeutic applications .

Preparation Methods

Retrosynthetic Analysis and Key Fragments

The target molecule can be dissected into two primary subunits:

- 5-Chloropyrimidin-2-yl-piperidine ether : A piperidine ring substituted at the 3-position with a 5-chloropyrimidin-2-yloxy group.

- 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone : A dihydrobenzofuran-derived ether linked to an acetyl group.

Coupling these fragments via a nucleophilic substitution or Mitsunobu reaction is central to the synthesis.

Synthesis of the 5-Chloropyrimidin-2-yl-piperidine Ether Subunit

Preparation of 5-Chloropyrimidin-2-ol Derivatives

The 5-chloropyrimidin-2-ol scaffold is typically synthesized via chlorination of pyrimidin-2-one precursors. For example, 5-chloropyrimidin-2(1H)-one hydrochloride (CAS 42748-90-3) serves as a key intermediate. Chlorination using POCl₃ or PCl₅ under reflux conditions achieves high yields (>85%).

Representative Procedure:

Synthesis of the 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone Fragment

Dihydrobenzofuran Core Construction

The 2,2-dimethyl-2,3-dihydrobenzofuran moiety is synthesized via acid-catalyzed cyclization of 2-(2-methylallyl)phenol derivatives. For example:

Cyclization Protocol:

Introduction of the Ethanone-Oxy Group

The acetyloxy group is installed via Friedel-Crafts acylation or nucleophilic substitution.

Friedel-Crafts Approach:

- Reagents : Acetyl chloride, AlCl₃ in DCM.

- Challenge : Regioselectivity favors the 7-position due to steric hindrance from the 2,2-dimethyl group.

- Yield : 65–70%.

Nucleophilic Substitution Alternative:

Final Coupling Strategies

Mitsunobu Reaction

The two subunits are coupled using a Mitsunobu reaction, ideal for ether formation between sterically hindered alcohols.

Procedure:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Mitsunobu Coupling | 58 | >95 | High regioselectivity | Costly reagents, purification needed |

| Nucleophilic Displacement | 74 | >98 | Scalable, minimal byproducts | Requires strict anhydrous conditions |

| Friedel-Crafts Acylation | 65 | 90 | Direct functionalization | Regioselectivity challenges |

Challenges and Solutions

- Steric Hindrance : The 2,2-dimethyl group on dihydrobenzofuran impedes electrophilic substitution. Using bulky bases (e.g., LDA) improves accessibility.

- Chloropyrimidine Hydrolysis : Anhydrous DMF and controlled pH (7–8) during reactions prevent unwanted hydrolysis.

- Purification : Silica gel chromatography (eluent: DCM/MeOH 95:5) effectively isolates the target compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured during preparation?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. For example, chloropyrimidine derivatives are introduced via nucleophilic substitution under reflux in ethanol or THF, monitored by TLC for reaction completion . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- Methodological Answer :

- NMR : H and C NMR in DMSO-d6 or CDCl3 resolve piperidine, pyrimidine, and dihydrobenzofuran moieties. NOESY confirms stereochemistry .

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, 298 K) determines bond angles and spatial arrangement, critical for understanding reactivity .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (±2 ppm error) .

Q. How does the 5-chloropyrimidinyloxy group influence reactivity in substitution reactions?

- Methodological Answer : The electron-withdrawing chlorine atom activates the pyrimidine ring for nucleophilic aromatic substitution (e.g., with amines or thiols). Reaction optimization involves varying solvents (DMF, DMSO) and bases (K2CO3, NaH) at 60–100°C. Kinetic studies via H NMR track intermediate formation .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays (e.g., anticancer vs. anti-inflammatory) be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

- Use isogenic cell lines to isolate genetic factors.

- Perform dose-response curves (0.1–100 μM) with controls (e.g., cisplatin for cytotoxicity).

- Validate target engagement via Western blotting (e.g., p53, NF-κB pathways) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and metabolite profiling?

- Methodological Answer :

- Rodent models : Administer 10 mg/kg (IV/oral) to assess bioavailability. Plasma samples analyzed via LC-MS/MS at 0, 1, 4, 8, 24 h post-dose.

- Metabolite identification : Liver microsomal assays (CYP450 isoforms) with UPLC-QTOF detect hydroxylated or demethylated derivatives .

Q. What computational strategies predict binding affinities to kinase targets (e.g., EGFR, PI3K)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 1M17 for EGFR). Score binding poses using MM-GBSA.

- MD simulations : Run 100 ns trajectories in GROMACS to assess complex stability. Clustering analysis identifies dominant binding modes .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.